Cas no 62369-32-8 (Pyridine, 4-(ethoxymethyl)-)

Pyridine, 4-(ethoxymethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-(ethoxymethyl)-
- 4-(ethoxymethyl)pyridine
- DTXSID10487843
- 62369-32-8
- SCHEMBL9130156
-
- MDL: MFCD28166150
- Inchi: InChI=1S/C8H11NO/c1-2-10-7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3
- InChI Key: GXZWAPVIGBCWCM-UHFFFAOYSA-N
- SMILES: CCOCC1=CC=NC=C1
Computed Properties
- Exact Mass: 137.08413
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
Pyridine, 4-(ethoxymethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM322051-5g |
4-(Ethoxymethyl)pyridine |
62369-32-8 | 95% | 5g |
$853 | 2021-08-18 | |
Chemenu | CM322051-5g |
4-(Ethoxymethyl)pyridine |
62369-32-8 | 95% | 5g |
$853 | 2022-06-10 | |
Crysdot LLC | CD11087074-5g |
4-(Ethoxymethyl)pyridine |
62369-32-8 | 95+% | 5g |
$904 | 2024-07-18 |
Pyridine, 4-(ethoxymethyl)- Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on Pyridine, 4-(ethoxymethyl)-
Pyridine, 4-(ethoxymethyl)- (CAS No. 62369-32-8): A Comprehensive Overview in Modern Chemical Research
Pyridine, 4-(ethoxymethyl)-, identified by the chemical compound code CAS No. 62369-32-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a pyridine core substituted with an ethoxymethyl group, has garnered considerable attention due to its versatile applications and structural properties. The ethoxymethyl moiety enhances its reactivity, making it a valuable building block for the synthesis of more complex molecules.
The structural integrity of Pyridine, 4-(ethoxymethyl)- is characterized by its six-membered aromatic ring fused with a nitrogen atom, which imparts unique electronic and steric properties. The presence of the ethoxymethyl group at the 4-position introduces a polar functional handle, facilitating further chemical modifications. This dual functionality makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, Pyridine, 4-(ethoxymethyl)- has been extensively studied for its potential in drug discovery. Its derivatives have been explored as intermediates in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, modifications at the pyridine ring have been shown to influence binding affinity and selectivity in enzyme inhibition studies. These findings highlight the compound's significance in developing next-generation pharmaceuticals.
One notable application of Pyridine, 4-(ethoxymethyl)- is in the field of antiviral research. Researchers have leveraged its structural framework to design molecules that disrupt viral replication mechanisms. The ethoxymethyl group serves as a scaffold for appending pharmacophores that interact with viral proteases or polymerases. Preliminary studies indicate promising results in inhibiting key viral enzymes, suggesting its potential as a lead compound in antiviral drug development.
Furthermore, Pyridine, 4-(ethoxymethyl)- has found utility in the synthesis of agrochemicals. Its derivatives exhibit herbicidal and fungicidal properties, making them valuable in crop protection strategies. The pyridine core provides stability and bioavailability, while the ethoxymethyl group enhances solubility and environmental compatibility. Such characteristics are crucial for developing sustainable agrochemical solutions that meet global food demand.
The chemical reactivity of Pyridine, 4-(ethoxymethyl)- allows for diverse synthetic transformations. It can undergo nucleophilic substitution reactions, forming new C-C or C-N bonds with various electrophiles. This flexibility enables chemists to tailor its structure for specific applications. Additionally, its ability to participate in metal-catalyzed cross-coupling reactions makes it a valuable precursor in constructing complex organic molecules.
Recent advancements in computational chemistry have further enhanced the understanding of Pyridine, 4-(ethoxymethyl)-'s behavior. Molecular modeling studies predict its interaction with biological targets with high accuracy, aiding in rational drug design. These simulations provide insights into binding affinities and metabolic stability, guiding synthetic modifications to optimize pharmacokinetic profiles.
The industrial production of Pyridine, 4-(ethoxymethyl)- is well-established, ensuring consistent quality and supply for research and commercial applications. Manufacturers adhere to stringent purification protocols to minimize impurities and byproducts. This commitment to quality ensures that researchers and industries receive reliable materials for their experiments and formulations.
Future research directions for Pyridine, 4-(ethoxymethyl)- include exploring its role in material science and nanotechnology. Its unique electronic properties make it a candidate for developing organic semiconductors or catalysts. Additionally, studying its environmental impact will be crucial to ensure sustainable practices in its use and disposal.
In conclusion, Pyridine, 4-(ethoxymethyl)- (CAS No. 62369-32-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its structural features and reactivity make it an indispensable tool for chemists and researchers worldwide. As scientific understanding advances, new possibilities for its use will continue to emerge, reinforcing its importance in modern chemical research.
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